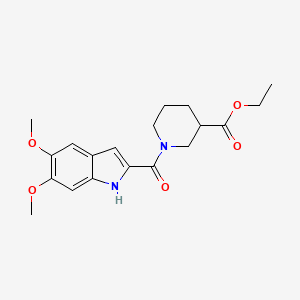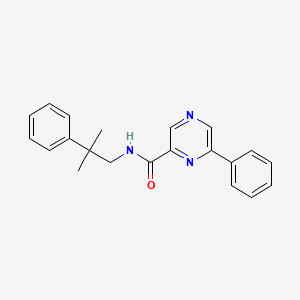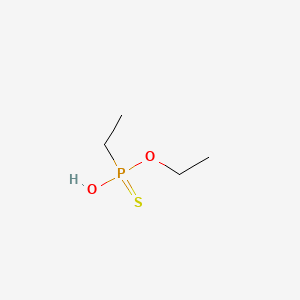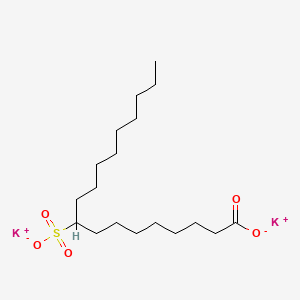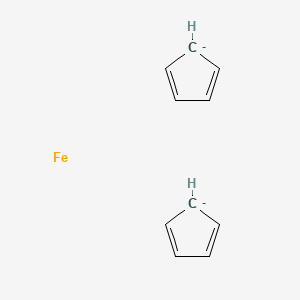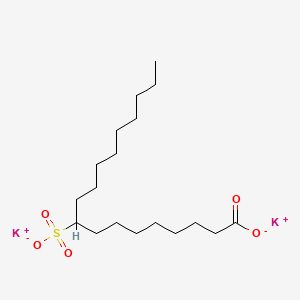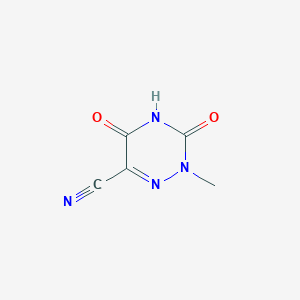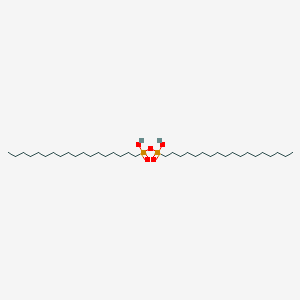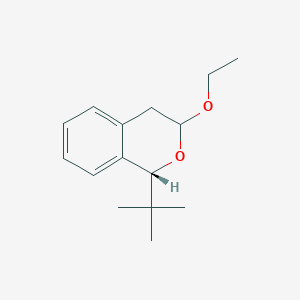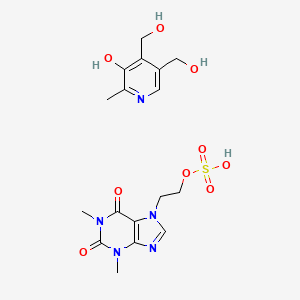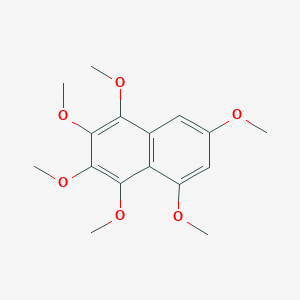
1,2,3,4,5,7-Hexamethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,7-Hexamethoxynaphthalene is a polycyclic aromatic hydrocarbon with six methoxy groups attached to a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,7-Hexamethoxynaphthalene typically involves the methoxylation of naphthalene derivatives. One common method is the reaction of naphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the substitution of hydrogen atoms with methoxy groups at specific positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,7-Hexamethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4,5,7-Hexamethoxynaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,7-Hexamethoxynaphthalene involves its interaction with specific molecular targets and pathways. The methoxy groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The simplest polycyclic aromatic hydrocarbon with two aromatic rings.
Anthracene: A three-ring polycyclic aromatic hydrocarbon.
Phenanthrene: Another three-ring polycyclic aromatic hydrocarbon with a different ring arrangement.
Uniqueness
1,2,3,4,5,7-Hexamethoxynaphthalene is unique due to the presence of six methoxy groups, which significantly alter its chemical properties compared to other polycyclic aromatic hydrocarbons. These methoxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
928035-91-0 |
|---|---|
Formule moléculaire |
C16H20O6 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
1,2,3,4,5,7-hexamethoxynaphthalene |
InChI |
InChI=1S/C16H20O6/c1-17-9-7-10-12(11(8-9)18-2)14(20-4)16(22-6)15(21-5)13(10)19-3/h7-8H,1-6H3 |
Clé InChI |
LLVYASCUNDOCRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=C(C(=C2OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
